1-Benzhydryl-3-iodoazetidine

Description

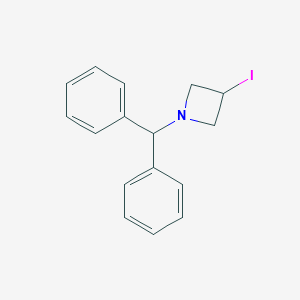

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzhydryl-3-iodoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAYQWXMWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428546 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125735-40-2 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution Using Potassium Iodide

The most widely documented synthesis involves the nucleophilic substitution of a mesylate intermediate with potassium iodide. This method, described in a European patent application, proceeds via the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with potassium iodide in a biphasic solvent system of water and 1,2-dimethoxyethane.

Procedure :

-

Preparation of the mesylate precursor : 1-Benzhydrylazetidin-3-ol is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the mesylate ester.

-

Iodination : The mesylate intermediate is combined with potassium iodide (1.2–1.5 equivalents) in a 1:1 mixture of water and 1,2-dimethoxyethane. The reaction is stirred at room temperature for 2 hours, followed by reflux at 85°C for 12–16 hours.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Parameters :

Phase-Transfer Catalyzed Synthesis

An alternative approach, disclosed in a U.S. patent, employs phase-transfer catalysis (PTC) to enhance reaction efficiency. This method utilizes tetrabutylammonium bromide (TBAB) as the catalyst and cesium carbonate as the base.

Procedure :

-

Reaction Setup : 1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv), potassium iodide (1.3 equiv), TBAB (0.1 equiv), and CsCO (2.0 equiv) are combined in dichloromethane (DCM) and water (3:1 v/v).

-

Reaction Conditions : The mixture is stirred vigorously at 40°C for 8 hours.

-

Purification : The organic layer is separated, dried over MgSO, and concentrated. The crude product is recrystallized from ethanol/water.

Advantages :

Reaction Optimization and Scalability

Solvent Systems and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) accelerate iodination but compromise purity due to side reactions (e.g., elimination). Conversely, biphasic systems (water/1,2-dimethoxyethane) minimize byproduct formation while maintaining moderate reaction rates.

Optimal Conditions :

| Parameter | Value |

|---|---|

| Solvent | Water/1,2-dimethoxyethane |

| Temperature | 85°C (reflux) |

| Reaction Time | 16 hours |

| Yield | 72% |

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., TBAB) improves iodide availability in the organic phase, boosting yields by 10–15%. Microwave-assisted synthesis has also been explored, reducing reaction times to 4 hours with comparable yields (70–75%).

Industrial Production Considerations

Scalability Challenges

Industrial-scale production faces hurdles related to:

Process Intensification Strategies

Recent advances focus on continuous-flow reactors to enhance scalability:

-

Microreactor systems : Enable precise temperature control and reduced reaction volumes, achieving 80% yield in 6 hours.

-

In-line purification : Integration with liquid-liquid extraction units minimizes downstream processing steps.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic (KI) | 65–72 | >95 | 16 | Moderate |

| Phase-Transfer (TBAB) | 78–82 | >98 | 8 | High |

| Microwave-Assisted | 70–75 | >95 | 4 | Limited |

Key Findings :

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzhydryl-3-iodoazetidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted azetidines.

Oxidation and Reduction Reactions: The benzhydryl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophiles: Such as sodium azide or potassium cyanide, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can be used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted azetidines, while oxidation reactions can produce benzhydryl ketones .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial and Antiparasitic Agents

Recent studies have investigated the use of azetidine derivatives, including 1-benzhydryl-3-iodoazetidine, as potential antibacterial and antiparasitic agents. The compound's structure allows it to target bacterial fatty acid biosynthesis pathways, which are distinct from those in mammals, making it a promising candidate for developing new treatments against antibiotic-resistant pathogens . The selective inhibition of the FabI enzyme in bacteria has been highlighted as a significant area of interest for developing novel antibacterial agents .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important building block in the synthesis of various heterocyclic compounds. Its electrophilic nature, due to the iodine atom, facilitates participation in substitution reactions and cross-coupling reactions. This makes it valuable in the design and synthesis of complex organic molecules that may have pharmaceutical relevance.

Peptidomimetics and Nucleic Acid Chemistry

The compound's structural features allow it to function as an amino acid surrogate, making it useful in peptidomimetic studies. Azetidines are recognized for their potential in nucleic acid chemistry, where they can be incorporated into oligonucleotides or used to modify existing nucleic acid structures .

Catalytic Processes

Role in Catalysis

Recent advancements have shown that azetidines can act as ligands in various catalytic processes, including Michael additions and C–C bond-forming reactions. The strained nature of azetidines makes them excellent candidates for ring-opening and expansion reactions, which can lead to the formation of highly substituted acyclic amines or expanded ring systems .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-benzhydryl-3-iodoazetidine involves its interaction with molecular targets through its benzhydryl and iodine-substituted azetidine moieties. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Properties/Applications |

|---|---|---|---|---|---|

| 1-Benzhydryl-3-iodoazetidine | 125735-40-2 | C₁₆H₁₆NI | 349.21 | Iodo (-I) | Cross-coupling precursor; high MW |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | 239.31 | Hydroxyl (-OH) | Hydrogen bonding; polar intermediate |

| 1-Benzhydryl-3-(methoxymethylene)azetidine | 676125-58-9 | C₁₈H₁₉NO | 265.35 | Methoxymethylene (-OCH₂) | Ether linkage; altered electronic effects |

| 1-Benzhydrylazetidin-3-amine hydrochloride | 102065-90-7 | C₁₆H₁₈N₂·2HCl | 311.25 | Amine (-NH₂·HCl) | Basic reactivity; salt forms for solubility |

| 1-Benzhydryl-3-isopropyl-azetidin-3-ol | 848192-91-6 | C₁₉H₂₃NO | 281.39 | Isopropyl (-CH(CH₃)₂) | Steric hindrance; pharmacokinetic modulation |

Activité Biologique

1-Benzhydryl-3-iodoazetidine is an organic compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 349.21 g/mol. The compound features a benzhydryl group attached to an azetidine ring, which is further substituted with an iodine atom. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The presence of the iodine atom enhances its electrophilic character, enabling it to participate in nucleophilic substitution reactions. This property can be exploited to modify biological pathways, particularly in the context of drug development.

Potential Targets

- Monoacylglycerol Lipase (MAGL) : Research indicates that compounds similar to this compound may act as inhibitors of MAGL, which plays a critical role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially providing therapeutic effects in neuroinflammation and neurodegenerative diseases .

- Bacterial Fatty Acid Synthase (FASII) : The compound has shown promise as an antibacterial agent by targeting the FabI enzyme in the bacterial FASII pathway. This pathway is essential for bacterial survival, making it a viable target for developing new antibiotics .

Overview of Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antibacterial Activity : In vitro assays have demonstrated that this compound exhibits activity against various bacterial strains by inhibiting the FabI enzyme, which is crucial for fatty acid biosynthesis in bacteria .

- Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may provide neuroprotective benefits through MAGL inhibition, leading to reduced neuroinflammation and potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Case Study 1: MAGL Inhibition

A study conducted by Nomura et al. (2011) explored the effects of MAGL inhibitors on neuroinflammation models. The findings indicated that systemic administration of these inhibitors led to significant reductions in inflammatory markers and improved cognitive function in animal models .

Case Study 2: Antibacterial Efficacy

Research published in the Journal of Biological Chemistry examined various azetidine derivatives, including this compound, for their antibacterial properties. The results showed that this compound effectively inhibited growth in several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis with Related Compounds

| Compound Name | Target Activity | Mechanism of Action |

|---|---|---|

| 1-Benzhydryl-3-chloroazetidine | Moderate antibacterial | Similar mechanism as iodo derivative |

| 1-Benzhydryl-3-bromoazetidine | Lower activity than iodo variant | Less electrophilic character |

| 1-Benzhydryl-3-fluoroazetidine | Minimal biological activity | Reduced reactivity due to electronegativity |

The comparative analysis indicates that the presence of iodine significantly enhances the biological activity of this compound compared to its chloro, bromo, and fluoro counterparts.

Q & A

Q. What are the recommended synthetic pathways for 1-Benzhydryl-3-iodoazetidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, substituting a halogen atom at the azetidine 3-position with iodine using KI under reflux conditions (e.g., in acetonitrile at 80°C for 12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity . Characterization by -NMR (δ 3.8–4.2 ppm for azetidine protons) and LC-MS (m/z 349.21 [M+H]) is critical .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm benzhydryl and azetidine ring integrity.

- FT-IR : Peaks at 680–720 cm (C-I stretch) and 1450–1600 cm (aromatic C=C).

- Elemental Analysis : Verify %C (55.0%), %H (4.6%), %N (4.0%) against theoretical values .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In amber glass vials under inert gas (argon) at –20°C to prevent iodine degradation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate findings using multiple techniques (e.g., TGA for thermal stability vs. accelerated degradation studies under UV light) .

- Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .

- Computational Modeling : Use DFT calculations to predict bond dissociation energies (C-I bond) and compare with experimental degradation rates .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or NiCl(dppe) in THF or DMF at 60–100°C.

- Kinetic Monitoring : Use -NMR (if fluorinated partners) or GC-MS to track reaction progress.

- Byproduct Analysis : Isolate intermediates (e.g., azetidine ring-opened products) via preparative TLC .

Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s properties?

- Methodological Answer :

- Geometry Optimization : Perform DFT (B3LYP/6-31G*) to confirm the azetidine ring’s puckered conformation and iodine’s electronic effects .

- Docking Studies : Screen against biological targets (e.g., kinases) using AutoDock Vina to predict binding affinities, prioritizing in vitro validation .

Q. What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.